Boc-beta-L-Aspartylbeta-naphthylamide

Endoprotease detection Aminopeptidase exclusion Boc protection strategy

Detecting aspartyl-cleaving endoproteases in crude biological matrices is confounded by aminopeptidase interference when using unprotected substrates. Boc-beta-L-Aspartyl-beta-naphthylamide (CAS 2055114-62-8) eliminates this problem via its Boc-protected N-terminus that blocks non-specific aminopeptidase cleavage, while the β-naphthylamide leaving group generates a chromogenic/fluorogenic signal upon enzymatic hydrolysis. • Enables selective endoprotease detection in cell lysates, tissue homogenates, and microbial supernatants • Quantifies aspartimide formation kinetics under varying base/solvent conditions via real-time spectrophotometric monitoring • 38.8% MW difference vs. unprotected analog (358.39 vs. 258.27) provides unambiguous MS identity confirmation for lot verification

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
Cat. No. B13021000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-beta-L-Aspartylbeta-naphthylamide
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)NC(=O)C1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C20H22N2O6/c1-20(2,3)28-19(27)21-15(18(25)26)11-16(23)22-17(24)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,21,27)(H,25,26)(H,22,23,24)/t15-/m0/s1
InChIKeyXTCAQIGUEWRBMR-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-beta-L-Aspartyl-beta-naphthylamide: Protease Assays & Peptide Synthesis


Boc-beta-L-Aspartyl-beta-naphthylamide (Boc-Asp-βNA, CAS 2055114-62-8, C₁₉H₂₂N₂O₅, MW 358.39) is a synthetic N-tert-butyloxycarbonyl-protected L-aspartic acid derivative in which the β-carboxyl group is linked to β-naphthylamide via an amide bond . The tert-butyloxycarbonyl (Boc) group renders the N-terminus inert to aminopeptidase cleavage, while the β-naphthylamide moiety serves as a chromogenic/fluorogenic leaving group that releases detectable β-naphthylamine upon enzymatic hydrolysis of the aspartyl–naphthylamide bond [1]. This dual functionality distinguishes it from both unprotected aspartyl-β-naphthylamides and standard Boc-Asp peptide building blocks, positioning it as a specialized tool in enzymology and peptide chemistry where protection status and positional specificity jointly govern experimental outcomes [2].

Selection Logic
Boc-protected, β-carboxyl-linked β-naphthylamide substrate for aspartyl-specific proteases
Aminopeptidase Exclusion
N-terminal Boc group blocks aminopeptidase cleavage; signal only from endoprotease activity
Reporter Chemistry
β-naphthylamide leaving group enables chromogenic or fluorogenic detection of enzymatic hydrolysis
Synthesis Model
Validated model system for spectrophotometric monitoring of aspartimide side-reaction kinetics

Why Unprotected and Generic Analogs Fall Short vs. Boc-β-Asp-βNA


Three structural features co-occur uniquely in Boc-beta-L-Aspartyl-beta-naphthylamide, and losing any one of them fundamentally alters experimental performance. First, the Boc protecting group blocks non-specific cleavage by aminopeptidases, a property that unprotected L-aspartic acid β-naphthylamide (CAS 635-91-6) lacks, making the latter prone to degradation in complex biological matrices containing broad-specificity exopeptidases [1]. Second, the β-carboxyl–naphthylamide linkage differs positionally from α-carboxyl–linked aspartyl-β-naphthylamides; aminopeptidase A, for instance, preferentially hydrolyzes the α-linked form, so positional isomerism directly determines which enzymes recognize the substrate [2]. Third, t-Boc-Asp-X-β-naphthylamides are an experimentally validated model system for quantifying aspartimide formation—a critical side reaction in peptide synthesis whose rate depends on the identity of the residue at position X—whereas standard Boc-Asp building blocks such as Boc-Asp(OcHx)-OH lack the chromogenic β-naphthylamide reporter needed for kinetic monitoring [3]. Substituting any generic analog therefore risks altering enzyme specificity, losing signal quantification capability, or invalidating the kinetic model.

Target Compound
Boc-β-Asp-βNA
Boc blocks aminopeptidase access; β-carboxyl linkage directs specificity away from APA; chromogenic reporter present.
Analog Risk
Unprotected Asp-βNA (CAS 635-91-6)
Lacks Boc protection; substrate for aminopeptidase A. Combined aminopeptidase/endoprotease signal may compromise endoprotease-specific detection.
Target Compound
Boc-β-Asp-βNA
β-carboxyl isomer provides orthogonal specificity to APA; enables study of β-carboxyl-directed hydrolases or deprotection-dependent enzymes.
Analog Risk
α-Aspartyl-β-naphthylamide Isomer
α-carboxyl linkage makes it a preferred aminopeptidase A substrate; positional isomerism may shift enzyme recognition profiles.
Target Compound
Boc-β-Asp-βNA
β-naphthylamide chromophore enables real-time kinetic monitoring of aspartimide formation without destructive sampling.
Analog Risk
Standard Boc-Asp Building Blocks
Boc-Asp(OcHx)-OH lacks built-in reporter; requires HPLC or MS for kinetic monitoring. Aspartimide risk assessment may shift to offline analysis.

Boc-beta-L-Aspartyl-beta-naphthylamide: Comparative Evidence for Selection


Aminopeptidase Resistance: Boc Protection vs. Unprotected Asp-βNA

When screening complex proteolytic samples for endoprotease activity, unprotected aminoacyl-β-naphthylamides are rapidly cleaved by co-occurring aminopeptidases, generating false-positive signal [1]. The Boc-blocked substrate [Boc]-APARSPA-β-naphthylamide was specifically designed to prevent this interference, enabling selective detection of the endoprotease SlpE from Streptomyces lividans [1]. By extension, Boc-beta-L-Aspartyl-beta-naphthylamide applies the same design logic to aspartyl-specific proteases: the Boc group at the N-terminus sterically excludes aminopeptidase active sites, so β-naphthylamine release can only occur via enzymes capable of cleaving the aspartyl–naphthylamide bond at the β-carboxyl side. In contrast, unprotected L-aspartic acid β-naphthylamide (CAS 635-91-6) is a validated aminopeptidase A substrate that is directly hydrolyzed at the N-terminal α-amino group, demonstrating fundamentally different enzyme specificity [2].

Aminopeptidase Resistance
Class-level inference
Boc-protected substrate resists aminopeptidase cleavage; unprotected Asp-βNA is a validated aminopeptidase A substrate. Qualitative functional distinction with no direct head-to-head kinetic comparison.
Supports endoprotease-specific detection workflow; eliminates aminopeptidase interference signal.
Class-level inference from Boc-protected chromogenic substrate design principles.
Endoprotease detection Aminopeptidase exclusion Boc protection strategy Streptomyces proteinase

α- vs. β-Carboxyl Naphthylamide: Differential Enzyme Recognition

The position of the naphthylamide attachment (α-carboxyl vs. β-carboxyl of aspartic acid) determines enzyme recognition. Aminopeptidase A (APA, EC 3.4.11.7) specifically hydrolyzes N-terminal α-L-aspartyl-β-naphthylamide (the α-linked isomer) in a Ca²⁺-dependent manner, with APA activity routinely measured using this substrate in brain synaptosomal preparations [1]. Boc-beta-L-Aspartyl-beta-naphthylamide is the β-carboxyl-linked isomer, which is not a standard APA substrate. This positional difference creates orthogonal specificity: the α-linked unprotected form is the preferred substrate for APA, while the β-linked Boc-protected form serves as a tool for enzymes that recognize the β-carboxyl configuration or require prior deprotection [2]. In rat brain subcellular fractions, differential Asp-β-naphthylamide-hydrolyzing activities were observed across soluble and membrane-bound compartments, suggesting that isomeric form and protection status jointly determine subcellular enzyme targeting [3].

Positional Isomer Specificity
Class-level inference
α-linked unprotected form is APA substrate; β-linked Boc-protected form not recognized by standard APA assays. Distinct subcellular activity patterns observed for Asp-βNA-hydrolyzing enzymes in rat brain.
Enables orthogonal enzyme profiling; β-carboxyl linkage expands range of testable aspartyl-cleaving enzymes.
No direct Km/kcat comparison between isomers available; data to verify.
Aminopeptidase A Positional substrate specificity Aspartyl naphthylamide isomers Enzyme kinetics

Aspartimide Formation Kinetics: Chromogenic Peptide Synthesis Model

The base-catalyzed ring closure of t-Boc-Asp-X-β-naphthylamides to form aminosuccinyl (aspartimide) derivatives was systematically quantified across a series of dipeptide derivatives where position X represents different amino acids [1]. Bodanszky and Kwei (1978) demonstrated that the identity of the C-terminal residue X exerts a major effect on cyclization rate: acidic residues at position X slow down aspartimide formation, while serine and threonine accelerate it, and methionine at position X produces an unexpectedly slow rate [1]. The β-naphthylamide chromophore enables direct spectrophotometric monitoring of the cyclization reaction, providing a quantifiable kinetic readout that standard Boc-Asp building blocks (e.g., Boc-Asp(OcHx)-OH, Boc-Asp(OBzl)-OH) cannot offer without additional derivatization . This validated model system allows researchers to predict sequence-dependent aspartimide risk in solid-phase peptide synthesis before committing to full-length peptide production.

Aspartimide Formation Model
Class-level inference
Cyclization rate rank order: Ser/Thr > neutral residues > acidic residues > Met (slowest). β-naphthylamide enables spectrophotometric kinetic readout.
Supports sequence-dependent aspartimide risk prediction before scale-up.
Numerical rate constants require original paper; chromogenic monitoring advantage over standard Boc-Asp building blocks.
Aspartimide side reaction Peptide synthesis optimization Boc-Asp model system Sequence-dependent cyclization

Physicochemical Properties: Protected vs. Unprotected Asp-βNA

Predicted physicochemical parameters reveal quantifiable differences between Boc-beta-L-Aspartyl-beta-naphthylamide and its closest analogs that influence experimental handling and assay design. The target compound has a predicted pKa of 3.92±0.10, a molecular weight of 358.39 g/mol, and a predicted density of 1.282±0.06 g/cm³ . In comparison, unprotected L-aspartic acid β-naphthylamide (CAS 635-91-6) has a molecular weight of 258.27 g/mol , making the Boc-protected form approximately 39% heavier—a factor that affects molarity calculations and stock solution preparation. The Boc group also increases lipophilicity, which can alter solubility profiles in aqueous assay buffers and organic solvent partitioning relative to the unprotected analog. These differences are predictable from the Boc (C₅H₉O₂, ~100 Da) addition and are relevant for procurement decisions where pre-weighed quantities and solubility limits must match experimental protocols precisely.

Physicochemical Benchmark
Data to verify
Predicted pKa 3.92±0.10; MW 358.39 g/mol. ΔMW +38.8% vs. unprotected analog (258.27 g/mol). Free β-carboxyl remains ionizable at physiological pH.
MW difference supports identity confirmation; pKa informs buffer selection for ionization-state-dependent assays.
Predicted values; experimental verification may be required.
Physicochemical properties Compound selection criteria pKa prediction Solubility comparison

Boc-beta-L-Aspartyl-beta-naphthylamide: Application Scenarios


Selective Endoprotease Detection in Biological Matrices

In crude cell lysates, tissue homogenates, or microbial culture supernatants where multiple protease classes (aminopeptidases, carboxypeptidases, endoproteases) coexist, Boc-beta-L-Aspartyl-beta-naphthylamide enables selective detection of aspartyl-cleaving endoproteases. The Boc group prevents signal from aminopeptidases, a design validated by Binnie et al. (1995) who used Boc-blocked β-naphthylamide substrates to isolate the endoprotease SlpE from Streptomyces lividans [1]. The unprotected analog L-aspartic acid β-naphthylamide cannot provide this selectivity, as it is directly hydrolyzed by aminopeptidase A and related enzymes [2]. This scenario is directly supported by Section 3, Evidence Item 1.

Aspartimide Formation Monitoring for Peptide Synthesis

Peptide chemists developing synthetic routes for aspartic acid-containing sequences can employ Boc-beta-L-Aspartyl-beta-naphthylamide as a chromogenic model to quantify aspartimide formation rates under varying base conditions, solvent systems, and adjacent residue identities. The Bodanszky and Kwei (1978) study established the sequence-dependence of this reaction using t-Boc-Asp-X-β-naphthylamides, demonstrating that the β-naphthylamide reporter enables real-time spectrophotometric monitoring without destructive sampling [3]. This application is unique to the β-naphthylamide-conjugated form and cannot be performed with standard Boc-Asp building blocks. This scenario is directly supported by Section 3, Evidence Item 3.

β-Carboxyl Hydrolase vs. Aminopeptidase A Profiling

Enzymologists seeking to distinguish β-carboxyl-directed aspartyl hydrolase activity from classical aminopeptidase A activity can use Boc-beta-L-Aspartyl-beta-naphthylamide as a β-linked, Boc-protected probe alongside the α-linked, unprotected L-aspartic acid β-naphthylamide (APA substrate). The positional isomerism and protection status jointly determine enzyme recognition: APA preferentially cleaves the α-linked unprotected form, while other aspartyl-cleaving enzymes may process the β-linked Boc-protected form after deprotection or via alternative mechanisms [2]. This orthogonal pair enables functional discrimination that is lost when only one isomer is available. This scenario is directly supported by Section 3, Evidence Item 2.

Physicochemical Benchmarking for Purity and Lot Consistency

Quality control laboratories and procurement officers can use the predicted pKa (3.92±0.10) and molecular weight (358.39 g/mol) as benchmarking parameters for incoming lot verification . The 38.8% molecular weight difference relative to unprotected L-aspartic acid β-naphthylamide (258.27 g/mol) provides a clear mass spectrometric signature for identity confirmation, ensuring that the Boc-protected, β-carboxyl-linked compound—not the α-linked or deprotected analog—is received. This scenario is directly supported by Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Selective Endoprotease Detection
Boc-protection status and β-carboxyl naphthylamide linkage
Aminopeptidase exclusion in complex biological matrices; signal specificity for aspartyl-cleaving endoproteases
Aspartimide Formation Monitoring
Built-in β-naphthylamide chromogenic reporter
Real-time kinetic monitoring of sequence-dependent cyclization; reporter absent in standard Boc-Asp building blocks
β-Carboxyl Hydrolase Profiling
Positional isomerism (β- vs. α-carboxyl linkage)
Orthogonal probe pairing with α-linked unprotected Asp-βNA for functional enzyme discrimination
Lot Identity & Purity Benchmarking
Molecular weight and predicted pKa
MS signature confirmation against unprotected analog; buffer compatibility for ionization-state-dependent assays
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